1-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)piperidin-4-one
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Overview
Description
1-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)piperidin-4-one is a chemical compound with the molecular formula C14H17F2NO3 and a molecular weight of 285.29 g/mol . This compound is characterized by the presence of a piperidin-4-one core substituted with a 3,4-difluoro-5-(2-methoxyethoxy)phenyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 1-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)piperidin-4-one involves several steps. One common synthetic route includes the following steps:
Formation of the piperidin-4-one core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3,4-difluoro-5-(2-methoxyethoxy)phenyl group: This step typically involves the use of a Suzuki–Miyaura coupling reaction, where a boron reagent is used to introduce the desired phenyl group onto the piperidin-4-one core.
Chemical Reactions Analysis
1-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)piperidin-4-one has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
1-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)piperidin-4-one can be compared with other similar compounds, such as:
3,3-difluoro-1-(4-methoxybenzyl)piperidin-4-one: This compound has a similar piperidin-4-one core but different substituents on the phenyl ring.
4,5-difluoro-1,3-dioxolan-2-one: This compound contains difluoro substituents but has a different core structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-methoxyethoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C14H17F2NO3 |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
1-[3,4-difluoro-5-(2-methoxyethoxy)phenyl]piperidin-4-one |
InChI |
InChI=1S/C14H17F2NO3/c1-19-6-7-20-13-9-10(8-12(15)14(13)16)17-4-2-11(18)3-5-17/h8-9H,2-7H2,1H3 |
InChI Key |
UPZQPQSQVNNYHU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C(=CC(=C1)N2CCC(=O)CC2)F)F |
Origin of Product |
United States |
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